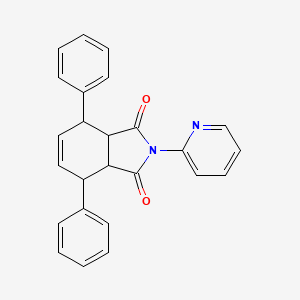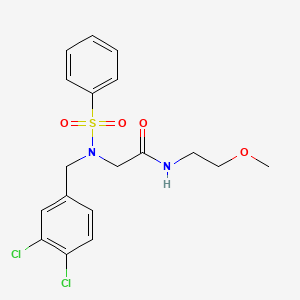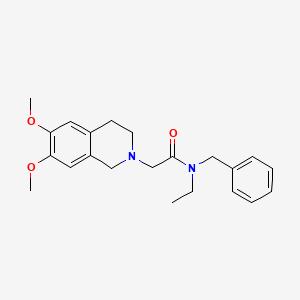![molecular formula C12H9BrN2O2S B12494708 8-bromo-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine-4-carbonitrile 5,5-dioxide](/img/structure/B12494708.png)
8-bromo-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine-4-carbonitrile 5,5-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
12-ブロモ-8,8-ジオキソ-8λ6-チア-2-アザトリシクロ[7.4.0.02,6]トリデカ-1(9),6,10,12-テトラエン-7-カルボニトリルは、そのユニークな三環構造を特徴とする複雑な有機化合物です。
準備方法
合成経路と反応条件
12-ブロモ-8,8-ジオキソ-8λ6-チア-2-アザトリシクロ[7.4.0.02,6]トリデカ-1(9),6,10,12-テトラエン-7-カルボニトリルの合成は、通常、多段階有機反応を伴います。このプロセスは、コアの三環構造の調製から始まり、続いてブロモおよびジオキソ官能基の導入が行われます。温度、圧力、触媒の使用などの特定の反応条件は、目的の生成物の収率と純度を確保するために不可欠です。
工業的生産方法
工業環境では、この化合物の生産には、大規模なバッチプロセスまたは連続フロープロセスが用いられる場合があります。自動化された反応器の使用と反応パラメータの精密な制御により、合成の効率とスケーラビリティが向上する可能性があります。さらに、結晶化、蒸留、クロマトグラフィーなどの精製技術が用いられ、最終生成物が高純度で得られます。
化学反応の分析
反応の種類
12-ブロモ-8,8-ジオキソ-8λ6-チア-2-アザトリシクロ[7.4.0.02,6]トリデカ-1(9),6,10,12-テトラエン-7-カルボニトリルは、以下のものを含むさまざまな化学反応を起こします。
酸化: この化合物は、追加の官能基を導入したり、既存の官能基を変更するために酸化することができます。
還元: 還元反応は、酸素原子を除去したり、化合物の酸化状態を低下させるために使用できます。
置換: 臭素などのハロゲン原子は、求核置換反応または求電子置換反応によって他の官能基に置換することができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、酸化剤(例:過マンガン酸カリウム)、還元剤(例:水素化リチウムアルミニウム)、さまざまな求核剤と求電子剤が含まれます。溶媒の選択、温度、pHなどの反応条件は、目的の変換に基づいて最適化されます。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件に依存します。たとえば、酸化により、追加の酸素含有官能基を持つ化合物が生成される場合があり、置換反応により、さまざまな新しい官能基が導入される可能性があります。
科学研究への応用
12-ブロモ-8,8-ジオキソ-8λ6-チア-2-アザトリシクロ[7.4.0.02,6]トリデカ-1(9),6,10,12-テトラエン-7-カルボニトリルは、いくつかの科学研究への応用があります。
化学: この化合物は、より複雑な分子の合成のためのビルディングブロックとして、およびさまざまな有機反応における試薬として使用されます。
生物学: 酵素やその他の生体分子との相互作用など、潜在的な生物活性を研究することができます。
医学: 特に新薬の開発において、医薬品としての可能性を研究することができます。
工業: この化合物は、特殊化学品、材料、その他の工業製品の製造に使用できます。
科学的研究の応用
12-bromo-8,8-dioxo-8??-thia-2-azatricyclo[7.4.0.0(2),?]trideca-1(9),6,10,12-tetraene-7-carbonitrile has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound can be used in the production of specialty chemicals, materials, and other industrial products.
作用機序
12-ブロモ-8,8-ジオキソ-8λ6-チア-2-アザトリシクロ[7.4.0.02,6]トリデカ-1(9),6,10,12-テトラエン-7-カルボニトリルの作用機序には、特定の分子標的および経路との相互作用が関係しています。これらの相互作用は、酵素の阻害または活性化、シグナル伝達経路の調節、細胞プロセスの変化などのさまざまな生物学的効果をもたらす可能性があります。化合物の作用機序に関する詳細な研究は、その潜在的な治療応用に関する洞察を提供することができます。
類似の化合物との比較
類似の化合物
- 8,8-ジオキソ-8λ6-チア-2,3,5,7-テトラアザトリシクロ[7.4.0.02,6]トリデカ-1(13),3,5,9,11-ペンタエン-11-カルボン酸
- 1-{12-ブロモ-8-チアトリシクロ[7.4.0.02,7]トリデカ-1(13),2,4,6,9,11-ヘキサエン-4-イル}エタン-1-オン
- エチル 12-ブロモ-7,7-ジオキソ-5-フェニル-8-オキサ-7λ6-チア-6-アザトリシクロ[7.4.0.02,6]トリデカ-1(9),3,10,12-テトラエン-4-カルボン酸エステル
独自性
12-ブロモ-8,8-ジオキソ-8λ6-チア-2-アザトリシクロ[7.4.0.02,6]トリデカ-1(9),6,10,12-テトラエン-7-カルボニトリルの独自性は、その特定の構造的特徴と官能基にあり、これにより、明確な化学的および生物学的特性が得られます。その三環構造とブロモおよびジオキソ基の存在により、さまざまな研究および産業用途に適した貴重な化合物となっています。
類似化合物との比較
Similar Compounds
- 8,8-dioxo-8lambda6-thia-2,3,5,7-tetraazatricyclo[7.4.0.0,2,6]trideca-1(13),3,5,9,11-pentaene-11-carboxylic acid
- 1-{12-bromo-8-thiatricyclo[7.4.0.0²,⁷]trideca-1(13),2,4,6,9,11-hexaen-4-yl}ethan-1-one
- Ethyl 12-bromo-7,7-dioxo-5-phenyl-8-oxa-7$l{6}-thia-6-azatricyclo[7.4.0.0{2,6}]trideca-1(9),3,10,12-tetraene-4-carboxylate
Uniqueness
The uniqueness of 12-bromo-8,8-dioxo-8??-thia-2-azatricyclo[7.4.0.0(2),?]trideca-1(9),6,10,12-tetraene-7-carbonitrile lies in its specific structural features and functional groups, which confer distinct chemical and biological properties. Its tricyclic framework and the presence of bromo and dioxo groups make it a valuable compound for various research and industrial applications.
特性
分子式 |
C12H9BrN2O2S |
|---|---|
分子量 |
325.18 g/mol |
IUPAC名 |
8-bromo-5,5-dioxo-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine-4-carbonitrile |
InChI |
InChI=1S/C12H9BrN2O2S/c13-8-3-4-11-10(6-8)15-5-1-2-9(15)12(7-14)18(11,16)17/h3-4,6H,1-2,5H2 |
InChIキー |
KFPCUWOJDXQCNL-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(S(=O)(=O)C3=C(N2C1)C=C(C=C3)Br)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7-Amino-5-(2-fluorophenyl)-4,5-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B12494665.png)
![N,N~2~-dibenzyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N-methylglycinamide](/img/structure/B12494668.png)
![2-(2-chlorophenyl)-4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-N-[3-(morpholin-4-yl)propyl]-1,3-oxazol-5-amine](/img/structure/B12494669.png)
![ethyl 4-[(3-chlorobenzyl)oxy]-1H-indole-2-carboxylate](/img/structure/B12494679.png)
![10-(3-chlorophenyl)-6,7,8,10-tetrahydro[1,3]dioxolo[4,5-b]acridin-9(5H)-one](/img/structure/B12494683.png)
![N-{2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl}-4-fluoro-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B12494691.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-N~2~-(3,4-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12494695.png)
![2-{[(Benzylsulfanyl)acetyl]amino}benzenesulfonic acid](/img/structure/B12494701.png)

![N-[(5-methyl-2-furyl)methyl]-N-[3-(2-pyridinyloxy)propyl]amine](/img/structure/B12494720.png)
![4-chloro-N-[1-(4-methyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B12494726.png)
![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-methyl-3-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B12494731.png)
